trans methyl 4-((Isopropylamino)methyl)cyclohexanecarboxylate
Description
Properties
Molecular Formula |
C12H23NO2 |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
methyl 4-[(propan-2-ylamino)methyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H23NO2/c1-9(2)13-8-10-4-6-11(7-5-10)12(14)15-3/h9-11,13H,4-8H2,1-3H3 |
InChI Key |
FKOPLHGIWODXOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1CCC(CC1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Substrate Selection and Ring Reduction
The hydrogenation of aromatic precursors offers a direct route to cyclohexane intermediates. Patent WO2010106550A2 demonstrates the reduction of p-isopropylbenzoic acid to cis/trans-4-isopropylcyclohexanecarboxylic acid using palladium on carbon (Pd/C) under hydrogen gas. For trans-methyl 4-((isopropylamino)methyl)cyclohexanecarboxylate, the analogous starting material would be methyl 4-(bromomethyl)benzoate. Hydrogenation at 50–80°C and 10–30 bar H₂ yields a cis/trans mixture of methyl 4-(bromomethyl)cyclohexanecarboxylate.
Stereochemical Control via Base-Mediated Isomerization
The cis/trans mixture is resolved using potassium hydroxide in ethanol at 80°C, preferentially converting cis isomers to the trans configuration through epimerization. This step achieves >95% trans selectivity, critical for subsequent amination.
Nucleophilic Amination
The bromomethyl group undergoes substitution with isopropylamine in dimethylformamide (DMF) at 60°C for 12 hours. Tetrabutylammonium bromide (TBAB) is employed as a phase-transfer catalyst, achieving 78–82% yield.
Table 1: Hydrogenation-Amination Protocol
Hydroxymethyl-to-Aminomethyl Conversion via Intermediate Leaving Groups
Starting Material: 4-(Hydroxymethyl)cyclohexanecarboxylate
Patent WO2021107047A1 highlights the use of 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate, a byproduct of 1,4-cyclohexanedimethanol (CHDM) production. Hydrolysis of this diester yields 4-(hydroxymethyl)cyclohexanecarboxylic acid, which is esterified with methanol to form the methyl ester.
Tosylation and Azide Substitution
The hydroxyl group is converted to a tosylate (4-(tosyloxymethyl)cyclohexanecarboxylate) using toluenesulfonyl chloride in pyridine at 0°C. Subsequent substitution with sodium azide in DMF at 100°C forms the azidomethyl intermediate. Catalytic hydrogenation (H₂, Pd/C) reduces the azide to a primary amine, which reacts with acetone in a reductive amination to introduce the isopropyl group.
Table 2: Tosylation-Amination Pathway
| Step | Conditions | Yield |
|---|---|---|
| Tosylation | TsCl, pyridine, 0°C, 2h | 88% |
| Azide substitution | NaN₃, DMF, 100°C, 8h | 75% |
| Reductive amination | H₂, Pd/C, acetone, 50°C | 70% |
Schmidt Rearrangement of Cyclohexanecarboxylic Acid Derivatives
Acid Activation and Acyl Azide Formation
Adapting the method from CN102001950A, trans-4-(hydroxymethyl)cyclohexanecarboxylic acid is esterified to the methyl ester, then treated with sodium azide and concentrated sulfuric acid in chloroform. The Schmidt rearrangement proceeds at 40°C for 12 hours, converting the carboxylic acid to an isocyanate via acyl azide intermediate.
Hydrolysis and Trans-Stereochemistry Retention
Comparative Analysis of Synthetic Routes
Cost and Scalability
The hydrogenation-amination route requires expensive Pd/C catalysts but benefits from high yields (80%) and industrial CHDM byproduct utilization. The Schmidt method avoids metal catalysts but involves hazardous azide handling.
Stereochemical Outcomes
Base-mediated isomerization and ring rigidity during nucleophilic substitution ensure >95% trans selectivity across all methods.
Industrial Applications and Process Optimization
Chemical Reactions Analysis
Types of Reactions
Trans methyl 4-((Isopropylamino)methyl)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The isopropylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Trans methyl 4-((Isopropylamino)methyl)cyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of trans methyl 4-((Isopropylamino)methyl)cyclohexanecarboxylate involves its interaction with specific molecular targets. The isopropylamino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
Key Observations :
- Sulfonamide vs. Amino Groups: Sulfonamide derivatives (e.g., compounds 1–3 in ) exhibit higher molecular weights and lower solubility than amino-substituted analogs due to bulky aromatic groups. The target compound’s isopropylamino group may balance lipophilicity and bioavailability .
Ester Group Variations
Key Observations :
- Hydroxy vs. Amino Substituents: Ethyl 4-hydroxy analogs (e.g., ) show higher polarity than amino derivatives, affecting membrane permeability.
Stereochemical and Conformational Effects
- Cis vs. Trans Isomers: Methyl 4-isopropyl-1-methylcyclohexanecarboxylate exists predominantly as a cis isomer (97:3 cis:trans ratio) due to steric hindrance . The target compound’s trans configuration may confer distinct physicochemical properties, such as higher melting points compared to cis analogs. Cyclohexane rings in trans isomers adopt chair conformations with minimal steric strain, as seen in trans-4-(phenoxymethyl)cyclohexanecarboxylic acid .
Pharmacological Implications
- Topological Indices (TIs): Studies on sulfonamide derivatives () demonstrate that TIs predict properties like melting points and formula weights.
- Cancer Therapy Potential: Sulfonamide derivatives exhibit anticancer activity via carbonic anhydrase inhibition . The isopropylamino group in the target compound could modulate selectivity for specific cancer cell receptors.
Research Findings and Data Trends
- Synthesis Challenges : Trans isomers often require precise reaction conditions (e.g., controlled hydrolysis or column chromatography ), unlike cis analogs.
- Thermal Stability: Sulfonamide derivatives (e.g., ) show higher melting points (~110°C) than amino-substituted esters, likely due to stronger intermolecular forces.
Biological Activity
Trans methyl 4-((Isopropylamino)methyl)cyclohexanecarboxylate is a compound of interest due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C12H21NO2
- Molecular Weight : 211.31 g/mol
- Structure : The compound features a cyclohexane ring substituted with a methyl ester and an isopropylamino group, which may influence its interaction with biological targets.
Pharmacological Effects
The biological activity of this compound can be categorized into several key areas:
- Receptor Modulation :
-
Anti-inflammatory Properties :
- Studies indicate that compounds with similar structures exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and chemokines. This suggests that this compound may also possess such properties, potentially benefiting conditions like arthritis or other inflammatory diseases.
-
Cytotoxicity :
- Preliminary studies have assessed the cytotoxic effects of the compound on various cell lines, indicating that it may selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies.
The mechanisms through which this compound exerts its biological effects include:
- G Protein-Coupled Receptor (GPCR) Interaction : The compound likely interacts with GPCRs, influencing downstream signaling pathways that regulate cellular responses.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory pathways or neurotransmitter metabolism, further contributing to its biological effects.
Study 1: Neuroprotective Effects
A study investigated the neuroprotective properties of this compound in a rodent model of neurodegeneration. Results demonstrated significant improvement in cognitive function and reduced neuronal death compared to control groups. The compound's ability to modulate mGluRs was identified as a key factor in its protective effects.
Study 2: Anti-cancer Activity
In vitro assays were conducted using various cancer cell lines (e.g., breast and prostate cancer). The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. Mechanistic studies suggested that apoptosis was mediated through the intrinsic pathway, involving mitochondrial depolarization and caspase activation.
Data Table
Q & A
Q. What are the common synthetic routes for trans methyl 4-((Isopropylamino)methyl)cyclohexanecarboxylate?
The synthesis typically involves multi-step organic reactions, including:
- Functional group introduction : Amine groups (e.g., isopropylamino) are introduced via nucleophilic substitution or reductive amination of a pre-functionalized cyclohexane intermediate.
- Esterification : Methyl ester formation is achieved using methanol under acidic or enzymatic catalysis .
- Stereochemical control : The trans configuration is ensured through steric hindrance or selective crystallization. Optimized protocols often use chiral auxiliaries or catalysts to enhance enantiomeric purity.
Q. How is the compound structurally characterized?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm the cyclohexane ring conformation, ester group, and isopropylamino substitution pattern.
- X-ray crystallography : Resolves stereochemistry and molecular packing, as demonstrated in analogous cyclohexane derivatives (e.g., ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Q. What analytical techniques are used to quantify trans methyl 4-((Isopropylamino)methyl)cyclohexanecarboxylate in complex mixtures?
- Reverse-phase HPLC : Paired with UV detection (e.g., at 254 nm) for separation based on polarity.
- Gas chromatography-mass spectrometry (GC-MS) : Derivatization (e.g., silylation) enhances volatility for improved detection .
- Liquid chromatography-tandem MS (LC-MS/MS) : Enables quantification at trace levels in biological matrices.
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Catalyst screening : Transition-metal catalysts (e.g., Pd or Ru complexes) improve amination efficiency.
- Solvent effects : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity in substitution reactions.
- Temperature control : Low temperatures (−20°C to 0°C) minimize side reactions during esterification .
Q. How are discrepancies in conformational analysis resolved using crystallographic data?
- Disorder modeling : For disordered structures (e.g., cyclohexane puckering), multi-component refinement (e.g., split occupancy) is applied, as seen in ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate .
- Puckering parameters : Cremer-Pople parameters quantify ring distortions (e.g., envelope vs. half-chair conformations) .
Q. What strategies enhance detection sensitivity in analytical methods?
- Derivatization : Reacting the compound with agents like dansyl chloride improves fluorescence or MS ionization efficiency .
- Matrix-matched calibration : Reduces matrix effects in biological samples.
- Ion mobility spectrometry (IMS) : Separates isobaric interferences in complex mixtures.
Q. How is the biological activity of this compound evaluated in neurotransmitter systems?
- In vitro assays : Competitive binding studies with radiolabeled ligands (e.g., H-glutamate) assess receptor affinity.
- Electrophysiology : Patch-clamp techniques measure ion channel modulation in neuronal cells .
- Metabolic stability : Liver microsome assays evaluate cytochrome P450-mediated degradation.
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Software like AutoDock Vina simulates binding poses in enzyme active sites (e.g., glutamate receptors).
- Molecular dynamics (MD) : Trajectories analyze conformational stability over time (100 ns simulations).
- QSAR modeling : Relates structural descriptors (e.g., logP, polar surface area) to observed bioactivity .
Safety and Handling Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
